molecular formula C6H11NO3 B2508183 3-(ethylcarbamoyl)propanoic Acid CAS No. 21451-29-6

3-(ethylcarbamoyl)propanoic Acid

Cat. No. B2508183
CAS RN: 21451-29-6
M. Wt: 145.158
InChI Key: HVMGZVKGWSZOFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of propanoic acid has been explored in the provided studies. In one study, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator . Another research presented a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate using a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate compound . Additionally, a multienzymatic procedure was developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids . These studies demonstrate the versatility of propanoic acid derivatives in various chemical syntheses and potential applications.

Molecular Structure Analysis

The molecular structure of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using a combination of spectroscopic techniques, including FT-IR, NMR, and ESI-MS . Computational methods such as DFT were employed to calculate molecular geometry and vibrational frequencies, providing insights into the structural parameters of the compound. The study of the less-soluble diastereomeric salt of 1-(3-methoxyphenyl)ethylamine with mandelic acid through X-ray crystallography revealed a layer-like arrangement of the enantiomerically pure acids, which contributed to the high resolution efficiency .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of propanoic acid derivatives are highlighted in the studies. For instance, the synthesis of ethyl 3-(3-aminophenyl)propanoate involved a tandem Knoevenagel condensation/alkylidene reduction, showcasing the use of stannous chloride as a reducing agent and a Lewis acid for simultaneous

Scientific Research Applications

Green Chemistry and Material Science

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(ethylcarbamoyl)propanoic acid, has been explored as a renewable building block in green chemistry. Its application in the synthesis of polybenzoxazine, a material with potential in various industries due to its thermal and thermo-mechanical properties, represents a significant advancement. This process highlights the utility of such compounds in developing sustainable alternatives to traditional materials (Trejo-Machin et al., 2017).

Organic Synthesis

In the field of organic synthesis, derivatives of propanoic acid, including this compound, have been utilized in the regioselective synthesis of complex organic compounds. An example is the iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, leading to the production of biologically and pharmaceutically significant compounds (Kutubi & Kitamura, 2011).

Thermochemistry and Kinetics

The thermochemistry and kinetics of esters like ethyl propanoate, related to this compound, have been studied for their potential in biofuel applications. Understanding the decomposition reactions and enthalpies of formation of such compounds is crucial for evaluating their use as alternative fuels (El‐Nahas et al., 2007).

Macrocyclic Chemistry

Research into macrocyclic chemistry has seen the use of compounds like this compound. For instance, the synthesis of complex macrocycles involving propanoic acid derivatives demonstrates the versatility of these compounds in creating novel molecular structures with potential applications in various fields (Linden et al., 2006).

Biotechnological Applications

In biotechnology, the enzymatic synthesis of derivatives of 3-hydroxypropanoic acid, which shares structural similarities with this compound, has been investigated. These studies focus on producing enantiomerically enriched compounds, highlighting the importance of such acids in creating biologically active molecules (Brem et al., 2010).

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

While specific future directions for 3-(ethylcarbamoyl)propanoic acid are not mentioned in the search results, research on related compounds like indole-3-propionic acid shows promise in predicting and improving metabolic disorders .

Mechanism of Action

Target of Action

3-(Ethylcarbamoyl)propanoic Acid is a derivative of propanoic acid . It has been evaluated as an inhibitor of human Prolyl Hydroxylase Domain (PHD-2) enzymes . PHD-2 is a key enzyme involved in the regulation of Hypoxia-Inducible Factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with PHD-2, inhibiting its activity . This inhibition can lead to the stabilization of HIF, which in turn can influence various cellular processes, including angiogenesis, erythropoiesis, and cellular metabolism .

Biochemical Pathways

The inhibition of PHD-2 by this compound affects the HIF pathway . Under normal oxygen conditions, PHD-2 hydroxylates HIF, marking it for degradation. When PHD-2 is inhibited, HIF is stabilized and can translocate to the nucleus, where it acts as a transcription factor for various genes involved in cellular responses to hypoxia .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its therapeutic potential .

Result of Action

The molecular effects of this compound’s action primarily involve the modulation of the HIF pathway . On a cellular level, this can lead to changes in gene expression profiles, influencing processes such as cell survival, angiogenesis, and energy metabolism .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action of this compound . The gut microbiota plays a crucial role in the metabolism of various compounds, potentially affecting their bioavailability and efficacy . Furthermore, factors such as diet, lifestyle, and disease state can alter the gut microbiota composition, thereby potentially influencing the action of this compound .

properties

IUPAC Name

4-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-7-5(8)3-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMGZVKGWSZOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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